(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone features a hybrid structure with two distinct heterocyclic moieties:
- A piperidine ring substituted with a dimethylamino-pyrazine group via an ether linkage.
- A 1,3,5-trimethylpyrazole connected through a methanone bridge.
The dimethylamino group on pyrazine may enhance solubility, while the trimethylpyrazole could optimize steric and electronic interactions with target proteins.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-15(13(2)23(5)21-12)18(25)24-10-6-7-14(11-24)26-17-16(22(3)4)19-8-9-20-17/h8-9,14H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOPIYQPHXUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Structural Overview
This compound features several functional groups that contribute to its biological properties:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dimethylamino Group : Enhances solubility and reactivity.
- Pyrazine Moiety : Associated with diverse biological effects.
The structural complexity suggests potential interactions with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study focusing on similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds tested showed promising cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Antimicrobial Effects
Preliminary studies on related compounds have shown antimicrobial and antiviral properties. For instance, certain pyrazole derivatives were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against various strains. The mechanisms often involve disrupting cellular integrity or inhibiting essential bacterial enzymes .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. This could result in either inhibition or activation of biochemical pathways critical for cellular functions. For example, the interaction with xanthine oxidase has been noted in similar compounds, which could lead to reduced uric acid production and potential therapeutic applications in gout treatment .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A series of pyrazole-based compounds were tested for their effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis when used in combination with standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. Results showed significant inhibition rates, suggesting these compounds could serve as effective antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues from Published Research and Patents
The following compounds (derived from , and 4) share structural or functional similarities with the target molecule:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
A. Target Compound vs. Compound
- Structural Differences: The target compound uses a pyrazine core with a dimethylamino group, whereas the compound employs a pyrazolopyrimidine scaffold with a phenyl substituent.
- Pharmacological Implications: Pyrazolopyrimidines are well-documented kinase inhibitors (e.g., targeting JAK or mTOR).
- Electronic Effects : The electron-donating -N(CH₃)₂ group in the target compound could modulate binding affinity by altering charge distribution at the active site.
B. Target Compound vs. EP 1 808 168 B1 Patent Compound
- Substituent Impact : The patent compound includes a methanesulfonyl group (-SO₂CH₃), which is absent in the target molecule. Sulfonyl groups often enhance metabolic stability and target selectivity.
- Heterocycle Choice : Replacing isoxazole (patent compound) with trimethylpyrazole (target) may reduce steric hindrance, favoring interactions with hydrophobic binding pockets.
C. Target Compound vs. 2022 Patent Compounds
- Complexity and Size : The 2022 patent compounds feature fused imidazopyrrolopyrazine systems, resulting in higher molecular weights (>500 Da) compared to the target compound (~400 Da). This could affect cell permeability and pharmacokinetics.
- Functional Groups : The target compound lacks trifluoromethyl (-CF₃) or tert-butoxy groups seen in the 2022 analogs, which are often used to fine-tune lipophilicity and binding kinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution between 3-(dimethylamino)pyrazin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Coupling the piperidine intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride using a catalyst like DCC (dicyclohexylcarbodiimide) in anhydrous THF .
- Optimization : Reaction parameters such as solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for nucleophilic substitution) should be systematically tested using a factorial experimental design to maximize yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of characteristic peaks (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Which solvents and reaction conditions are critical for enhancing yield during coupling reactions?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF or dichloromethane is preferred for acyl coupling due to reduced side reactions .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation, with catalytic DMAP to accelerate reactivity .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the pyrazine-piperidine moiety in catalytic environments?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model electron density distribution, identifying nucleophilic/electrophilic sites on the pyrazine ring .
- Reaction Path Search : Use software like GRRM or AutoMeKin to simulate intermediates and transition states for SNAr (nucleophilic aromatic substitution) reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent selection .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity between the piperidine and pyrazine moieties .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) provides unambiguous structural validation if crystallization is feasible .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected reactive sites to track chemical shifts during synthesis .
Q. What experimental designs are recommended to assess the compound’s bioactivity while minimizing bias?
- Methodological Answer :
- Dose-Response Studies : Use a randomized block design with triplicate measurements for IC₅₀ determination in enzyme inhibition assays .
- Blinded Controls : Implement negative (DMSO) and positive controls (e.g., known kinase inhibitors) to validate assay reproducibility .
- High-Throughput Screening (HTS) : Employ 96-well plate formats with robotic liquid handling to test multiple concentrations (1 nM–100 µM) .
Q. How can reaction intermediates and byproducts be analyzed to improve synthetic efficiency?
- Methodological Answer :
- LC-MS/MS : Monitor reaction progress in real-time to detect transient intermediates (e.g., hydroxylamine derivatives) .
- GC-MS : Identify volatile byproducts (e.g., methyl chloride from demethylation) .
- In Situ IR Spectroscopy : Track functional group transformations (e.g., carbonyl formation at ~1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
